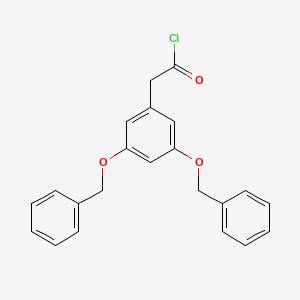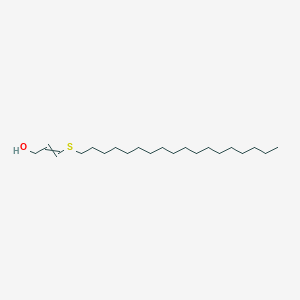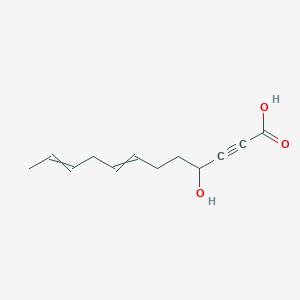
4-Hydroxydodeca-7,10-dien-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxydodeca-7,10-dien-2-ynoic acid is a polyunsaturated fatty acid characterized by the presence of a hydroxyl group at the fourth carbon, double bonds at the seventh and tenth positions, and a triple bond at the second position. This compound is known for its unique structure, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxydodeca-7,10-dien-2-ynoic acid typically involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones substituted by halogen groups activated by boron trifluoride diethyl etherate (BF3·Et2O). This stereoselective synthesis method ensures the formation of the desired dienynoic acid with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as purification through column chromatography and characterization using techniques like IR spectroscopy, NMR spectroscopy, and X-ray diffraction .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxydodeca-7,10-dien-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-Hydroxydodeca-7,10-dien-2-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-hydroxydodeca-7,10-dien-2-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and unsaturated bonds play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical processes and pathways .
Comparaison Avec Des Composés Similaires
10-Hydroxy-(2E,8E)-decadien-4-ynoic acid: A medium-chain fatty acid with similar structural features but differing in chain length and position of functional groups.
10-Hydroxy-2E,8E-Decadiene-4,6-diynoic acid: Another medium-chain fatty acid with additional triple bonds, leading to different chemical properties.
Uniqueness: 4-Hydroxydodeca-7,10-dien-2-ynoic acid is unique due to its specific arrangement of double and triple bonds, along with the hydroxyl group. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
64807-38-1 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
4-hydroxydodeca-7,10-dien-2-ynoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h2-3,5-6,11,13H,4,7-8H2,1H3,(H,14,15) |
Clé InChI |
NZRQTHDNBBLASU-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC=CCCC(C#CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


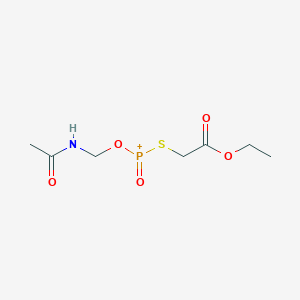
![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)
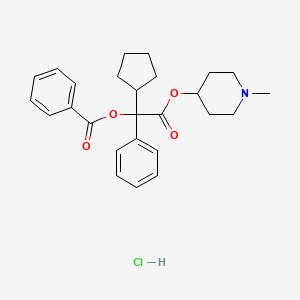
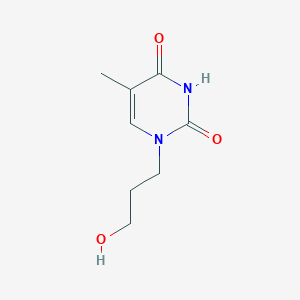
![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)
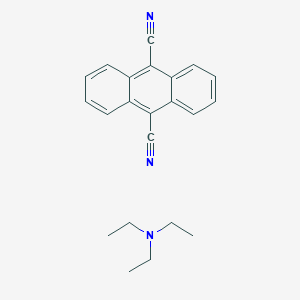
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)

![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)
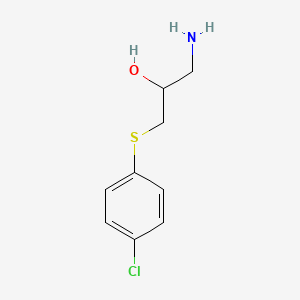
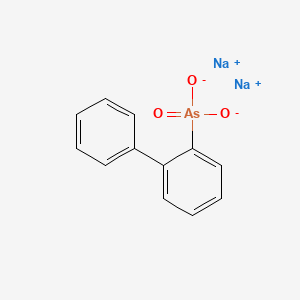
![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
